

Navigating the Synthesis and Application of 2-Bromo-5-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-5-methoxypyridine**

Cat. No.: **B047582**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **2-Bromo-5-methoxypyridine**, a key building block in modern medicinal chemistry and materials science. This document details its commercial availability and pricing, provides robust experimental protocols for its synthesis and common cross-coupling reactions, and explores its application in the context of targeted drug discovery, specifically as a scaffold for PI3K/mTOR dual inhibitors.

Commercial Availability and Pricing

2-Bromo-5-methoxypyridine is readily available from a variety of chemical suppliers. The price is subject to variation based on purity, quantity, and the vendor. For researchers, acquiring small quantities for initial studies is straightforward, with pricing for one gram typically ranging from \$34.00 to \$38.46. Larger quantities offer a significant reduction in cost per gram.

Supplier	Quantity (g)	Price (USD)	Price per Gram (USD)	Purity
TCI America	1	\$34.00	\$34.00	>98.0% (GC)
TCI America	5	\$136.00	\$27.20	>98.0% (GC)
Chem-Impex	1	\$38.46	\$38.46	≥ 98% (GC) [1]
Chem-Impex	5	\$131.60	\$26.32	≥ 98% (GC) [1]

Note: Prices are subject to change and may not include shipping and handling fees. For bulk quantities, it is advisable to request a quote directly from the suppliers.

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Bromo-5-methoxypyridine** is provided below. This data is essential for its proper handling, storage, and application in experimental setups.

Property	Value
CAS Number	105170-27-2 [1] [2]
Molecular Formula	C ₆ H ₆ BrNO [1] [2]
Molecular Weight	188.02 g/mol [1] [2]
Appearance	White to almost white powder or lump [1]
Melting Point	22 °C [1]
Boiling Point	78 °C at 0.6 mmHg [1]
Purity	≥ 98% (GC) [1]
Storage Conditions	Store at 2 - 8 °C [1]

Synthesis of 2-Bromo-5-methoxypyridine

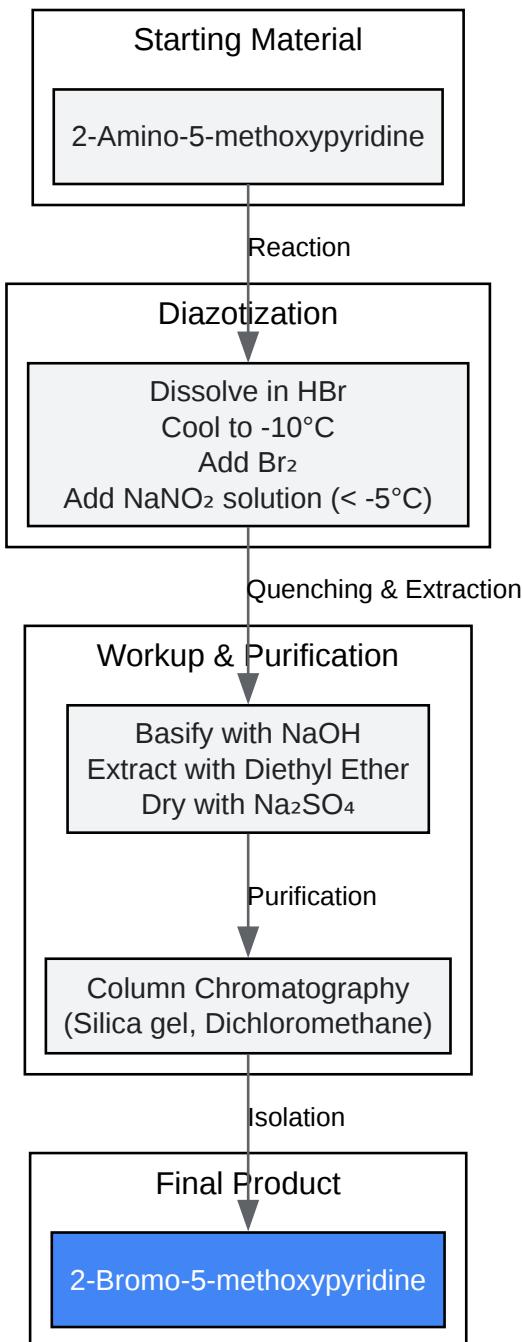
The following protocol describes a common laboratory-scale synthesis of **2-Bromo-5-methoxypyridine** from 2-Amino-5-methoxypyridine via a Sandmeyer-type reaction.

Experimental Protocol

Materials:

- 2-Amino-5-methoxypyridine
- 60% Hydrobromic acid (HBr)
- Bromine (Br₂)

- Sodium nitrite (NaNO_2)
- Sodium hydroxide (NaOH)
- Dichloromethane (CH_2Cl_2)
- Diethyl ether (Et_2O)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Standard laboratory glassware
- Ice bath


Procedure:

- In a flask, dissolve 2-Amino-5-methoxypyridine (1.0 eq) in 60% hydrobromic acid.
- Cool the solution to -10 °C using an ice-salt bath.
- Slowly add bromine (3.2 eq) dropwise to the stirred solution.
- Prepare a solution of sodium nitrite (1.4 eq) in water.
- Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained below -5 °C.[3]
- After the addition is complete, allow the mixture to stir and warm to room temperature over 30 minutes.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a concentrated solution of sodium hydroxide to basify the mixture.
- Extract the aqueous layer with diethyl ether.
- Combine the organic extracts and dry over anhydrous sodium sulfate.

- Filter and concentrate the solution under reduced pressure to obtain the crude product.
- Purify the residue by column chromatography on silica gel using dichloromethane as the eluent to yield **2-Bromo-5-methoxypyridine** as a yellow oil.[3]

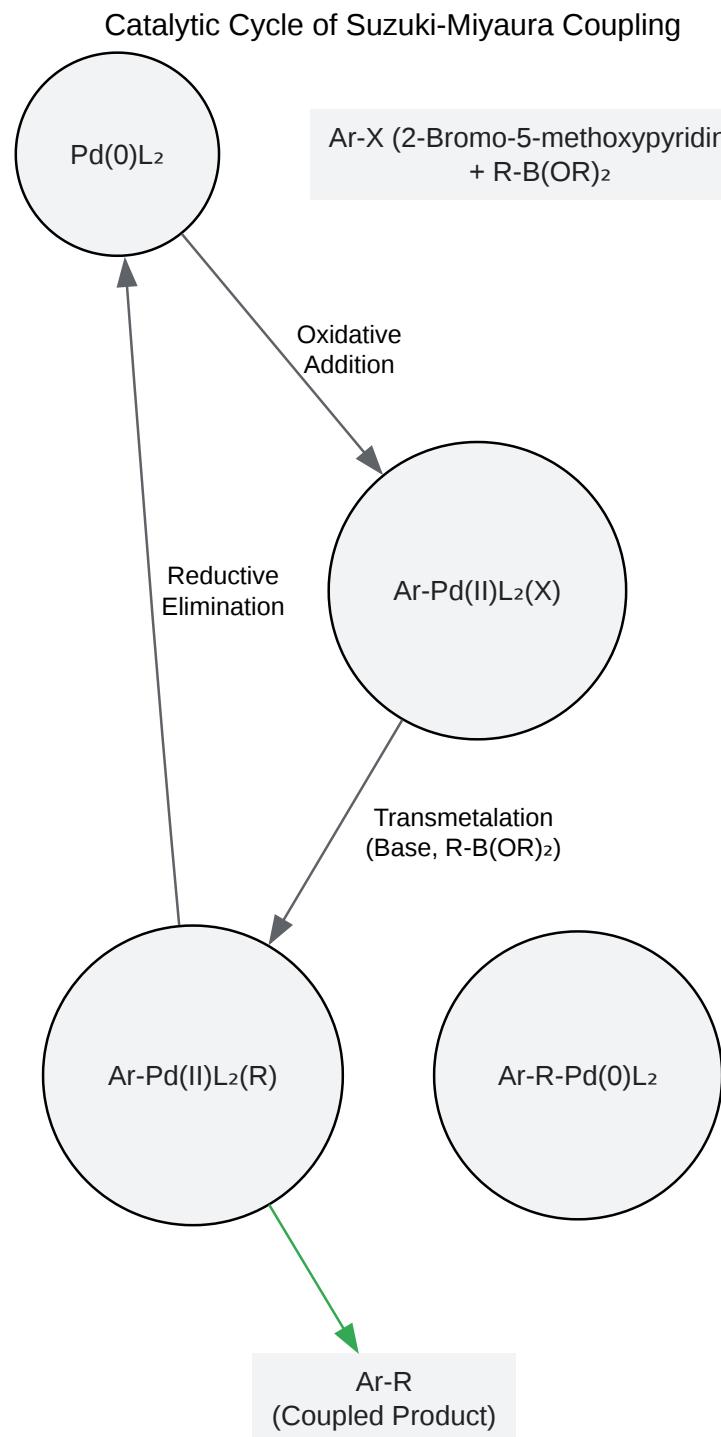
Synthesis Workflow

Synthesis Workflow of 2-Bromo-5-methoxypyridine

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis of **2-Bromo-5-methoxypyridine**.

Applications in Cross-Coupling Reactions


2-Bromo-5-methoxypyridine is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.^[4]

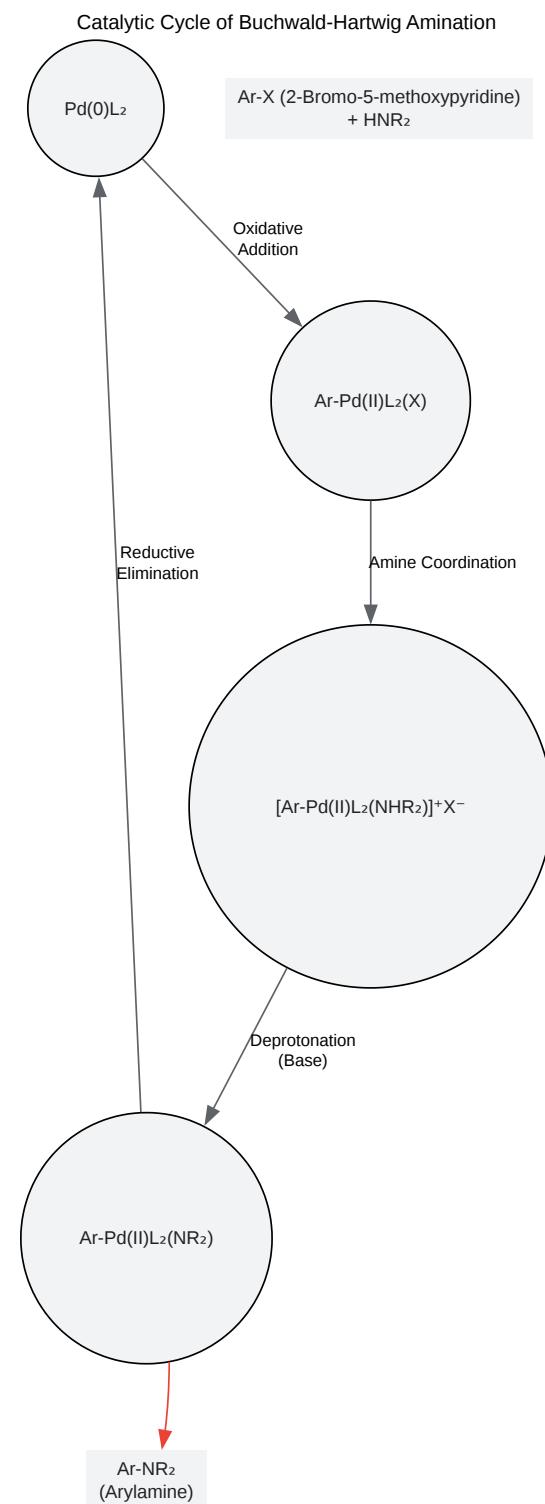
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. **2-Bromo-5-methoxypyridine** can be coupled with a wide range of boronic acids or their esters.

General Protocol:

- In a reaction vessel, combine **2-Bromo-5-methoxypyridine** (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$, 1-5 mol%), and a base (e.g., K_2CO_3 , K_3PO_4 , 2.0-3.0 eq).
- Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
- Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).
- Heat the reaction mixture (typically 80-120 °C) with stirring for 1-24 hours, monitoring the progress by TLC or LC-MS.
- Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.
- Dry the organic layer, concentrate, and purify the crude product by column chromatography.

[Click to download full resolution via product page](#)

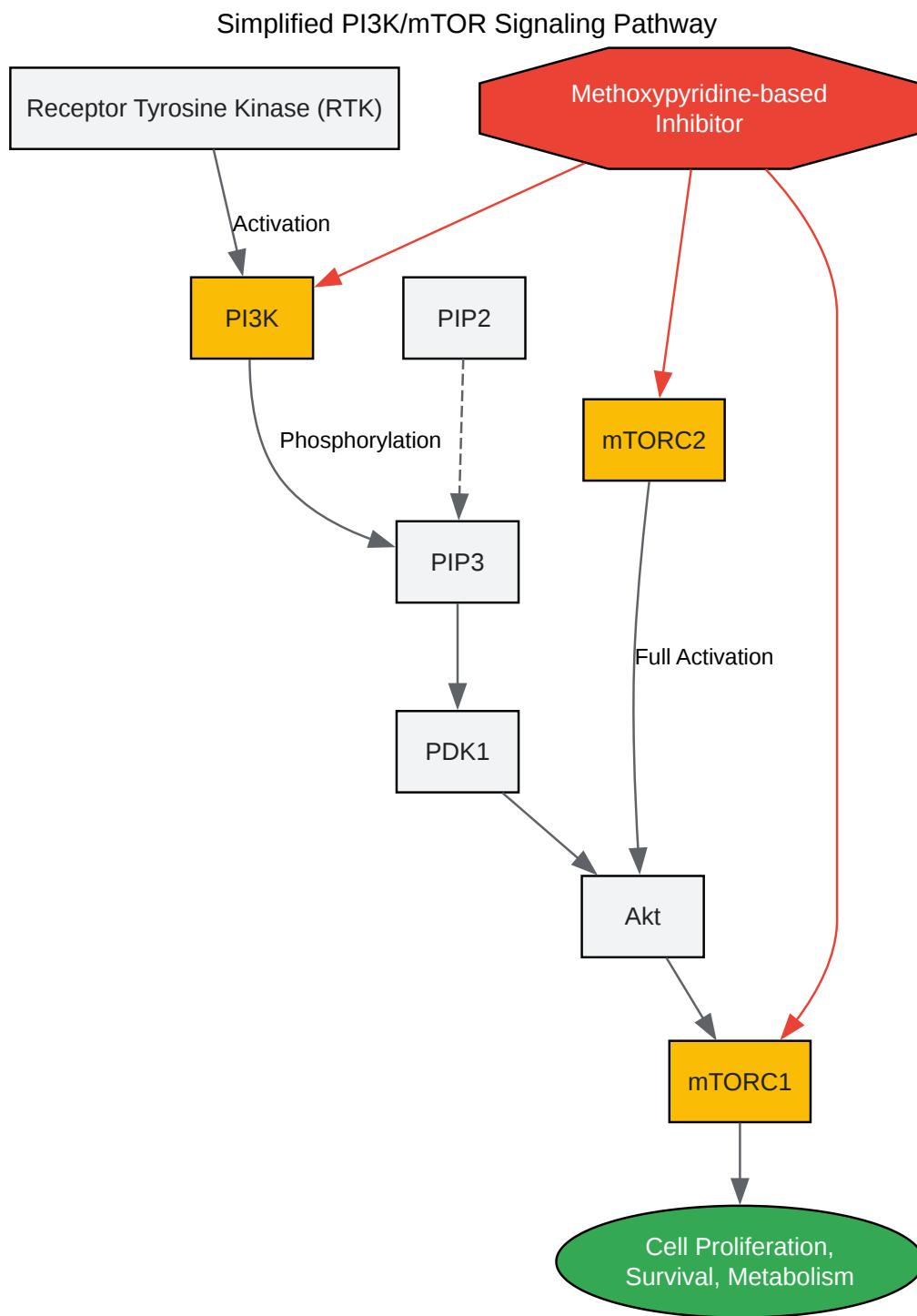

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key reaction for the formation of carbon-nitrogen bonds, widely used in the synthesis of arylamines.

General Protocol:

- In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4 mol%), and a base (e.g., NaOtBu , Cs_2CO_3 , 1.4 eq) to a dry reaction vessel.
- Add **2-Bromo-5-methoxypyridine** (1.0 eq) and the desired amine (1.2 eq).
- Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
- Seal the vessel and heat the reaction mixture (typically 90-120 °C) with stirring for 12-24 hours, monitoring the progress by TLC or LC-MS.
- After completion, cool the mixture, dilute with a suitable solvent, and filter through celite to remove the catalyst.
- Concentrate the filtrate and purify the crude product by column chromatography.


[Click to download full resolution via product page](#)

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Role in Drug Discovery: Targeting the PI3K/mTOR Pathway

Derivatives of methoxypyridine are of significant interest in drug discovery. For instance, sulfonamide methoxypyridine derivatives have been synthesized and evaluated as novel PI3K/mTOR dual inhibitors.^[5] The PI3K/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.^[5]

The general strategy involves using a methoxypyridine core, such as that derivable from **2-Bromo-5-methoxypyridine**, as a key structural component that can interact with amino acid residues in the hinge region of the kinase domain of PI3K and mTOR.^[5] The bromine atom in **2-Bromo-5-methoxypyridine** provides a reactive handle for introducing various functionalities through cross-coupling reactions, allowing for the exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

[Click to download full resolution via product page](#)

Caption: An overview of the PI3K/mTOR signaling pathway and the points of intervention for dual inhibitors.

This technical guide provides a foundational understanding of **2-Bromo-5-methoxypyridine** for professionals in the chemical and pharmaceutical sciences. Its versatile reactivity and the biological significance of its derivatives underscore its importance as a valuable tool in the development of novel therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Synthesis and Application of 2-Bromo-5-methoxypyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047582#2-bromo-5-methoxypyridine-price-per-gram]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com